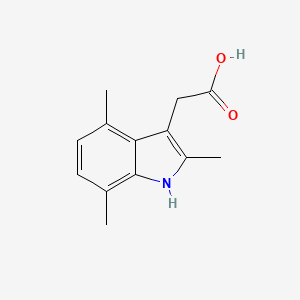

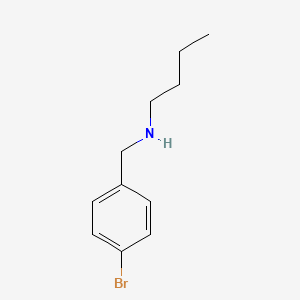

Benzenemethanamine, 4-bromo-N-butyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzenemethanamine, 4-bromo-N-butyl-” is a chemical compound with the molecular formula C11H16BrN . It is also known by other names such as "N-(4-bromobenzyl)butan-1-amine" .

Molecular Structure Analysis

The molecular structure of “Benzenemethanamine, 4-bromo-N-butyl-” consists of a benzene ring attached to a bromine atom and a butyl group through a methanamine linkage . The InChI string representation of the molecule isInChI=1S/C11H16BrN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3 . Physical And Chemical Properties Analysis

The molecular weight of “Benzenemethanamine, 4-bromo-N-butyl-” is 242.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound is 241.04661 g/mol . The topological polar surface area of the compound is 12 Ų . The compound has a heavy atom count of 13 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Antimicrobial Agents

“Benzenemethanamine, 4-bromo-N-butyl-” has been studied for its antimicrobial properties. A notable application is its extraction from pomegranate peels and subsequent use in combating pathogenic microorganisms . The compound’s bioavailability and efficacy against clinical pathogens make it a potential candidate for developing new antimicrobial drugs.

Material Science: Polymer Synthesis

In material science, this compound can be utilized in the synthesis of new biodegradable polymers. Its benzylic bromine atom makes it a good candidate for initiating polymerization reactions, which could lead to the development of environmentally friendly materials .

Organic Chemistry: Synthesis of Complex Molecules

The benzylic position of “N-(4-bromobenzyl)butan-1-amine” is highly reactive, allowing for various chemical transformations. This reactivity is harnessed in organic synthesis to create complex molecules, which can serve as intermediates in the production of pharmaceuticals or agrochemicals .

Analytical Chemistry: Chromatography Standards

Due to its distinct chemical structure, “Benzenemethanamine, 4-bromo-N-butyl-” can be used as a standard in chromatographic analysis. It helps in the identification and quantification of similar compounds within complex mixtures .

Chemical Engineering: Process Optimization

In chemical engineering, this compound’s properties can be analyzed to optimize chemical processes. For instance, its phase change data and mass spectrum can be used to refine production methods for better efficiency and yield .

Environmental Science: Study of Biodegradation

The biodegradation behavior of “N-(4-bromobenzyl)butan-1-amine” can be studied to understand its environmental impact. Research in this field can lead to insights on how such compounds break down in nature and their potential effects on ecosystems .

Biochemistry: Enzyme Inhibition Studies

This compound may also serve as an inhibitor for certain enzymes, providing a tool for biochemists to study enzyme mechanisms and kinetics. Such studies can reveal new aspects of biochemical pathways and lead to the discovery of therapeutic targets .

Nanotechnology: Functionalization of Nanomaterials

Lastly, “Benzenemethanamine, 4-bromo-N-butyl-” can be used to functionalize the surface of nanomaterials. This functionalization can impart new properties to the nanomaterials, such as increased solubility or reactivity, which can be beneficial in various nanotechnology applications .

Wirkmechanismus

Mode of Action

N-(4-bromobenzyl)butan-1-amine is likely to interact with its targets through a variety of chemical reactions. One key interaction is the free radical bromination, a reaction that occurs at the benzylic position . This reaction involves the loss of a hydrogen atom from the benzylic position, which can be resonance stabilized .

Biochemical Pathways

The compound’s bromine atom may be involved in electrophilic aromatic substitution reactions . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.

Result of Action

The molecular and cellular effects of N-(4-bromobenzyl)butan-1-amine’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential for undergoing electrophilic aromatic substitution reactions , it may cause modifications to biomolecules, potentially altering their function.

Eigenschaften

IUPAC Name |

N-[(4-bromophenyl)methyl]butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7,13H,2-3,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNOIXPMJHKLAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209254 |

Source

|

| Record name | Benzenemethanamine, 4-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, 4-bromo-N-butyl- | |

CAS RN |

60509-40-2 |

Source

|

| Record name | Benzenemethanamine, 4-bromo-N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 4-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)